molecular formula C11H9NO2 B3190134 2-(Isoquinolin-5-YL)acetic acid CAS No. 395074-85-8

2-(Isoquinolin-5-YL)acetic acid

Cat. No.: B3190134
CAS No.: 395074-85-8
M. Wt: 187.19 g/mol
InChI Key: RECVWFAKSIWSKR-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry and Medicinal Science

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of medicinal and organic chemistry. sigmaaldrich.com It is the central framework for a vast number of naturally occurring alkaloids, many of which exhibit potent biological activities. rsc.orgnih.gov This group of natural products includes well-known compounds such as morphine and papaverine. The therapeutic relevance of the isoquinoline nucleus is broad, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. sigmaaldrich.comnih.govcore.ac.uk The inherent bioactivity of the isoquinoline core makes it a frequent target for synthetic chemists aiming to develop novel therapeutic agents.

Structural Elucidation and Naming Convention of 2-(Isoquinolin-5-YL)acetic Acid

The formal IUPAC name for the compound is this compound. chemicalbook.com This name systematically describes its structure: an acetic acid molecule where one of the alpha-carbon's hydrogen atoms is substituted with an isoquinoline ring. The numeral '5' specifies that the attachment point to the isoquinoline ring is at the 5th position. The molecule consists of a fused benzene (B151609) and pyridine (B92270) ring, forming the isoquinoline heterocycle, which is connected via a methylene (B1212753) bridge (-CH2-) to a carboxyl group (-COOH).

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 395074-85-8 mdpi.com
Molecular Formula C₁₁H₉NO₂ chemicalbook.commdpi.com
Molecular Weight 187.19 g/mol chemicalbook.commdpi.com
InChI Key RECVWFAKSIWSKR-UHFFFAOYSA-N chemicalbook.com
SMILES C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O chemicalbook.com

Overview of Research Trajectories for Isoquinoline-Containing Carboxylic Acids

Research involving isoquinoline-containing carboxylic acids is a dynamic and expanding field. Synthetic chemists are actively developing new methods to create diverse libraries of these compounds. rug.nlacs.orgresearchgate.net The primary goal is often the exploration of their therapeutic potential across various disease areas. Studies have reported the synthesis and biological evaluation of isoquinoline carboxylic acid derivatives as potential antimicrobial agents. google.com A significant area of investigation involves modifying the core structure to develop potent and selective antagonists for specific biological targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is implicated in pain signaling. core.ac.uk These research efforts underscore the value of the isoquinoline carboxylic acid framework as a template for drug discovery.

Scope and Objectives of Academic Research on this compound

While direct and extensive biological studies on this compound itself are not widely documented in public literature, its primary role in academic research appears to be that of a key intermediate or precursor. chemicalbook.com The principal objective of utilizing this compound is to leverage its pre-built isoquinoline-acetic acid structure for the efficient synthesis of more complex derivatives.

A notable example is in the development of novel pain therapeutics. Research has been published on the design and synthesis of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives, which evolved from a 5-aminoisoquinoline (B16527) lead compound. core.ac.uk In these studies, the isoquinolin-5-yl moiety, derived from precursors like this compound, is a critical component of the final molecules that exhibit potent antagonism at the TRPV1 receptor. core.ac.uk The ultimate goal of such research is to identify lead candidates for new analgesic drugs that may offer improved efficacy and fewer side effects. core.ac.uk Furthermore, patent literature describes isoquinoline-5-sulfonic acid amides as potential inhibitors of Protein Kinase B (Akt), indicating the scaffold's relevance in oncology and other therapeutic areas. This highlights that the academic and industrial scope for this compound is centered on its application in constructing targeted molecular probes and potential drug candidates.

Properties

IUPAC Name

2-isoquinolin-5-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECVWFAKSIWSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Isoquinolin 5 Yl Acetic Acid and Its Derivatives

Synthesis of Substituted 2-(Isoquinolin-5-YL)acetic Acid Analogues

Modification of the Isoquinoline (B145761) Core

The synthesis of derivatives of this compound often involves the construction of a pre-functionalized isoquinoline ring system prior to the introduction or elaboration of the acetic acid side chain. Various classical and modern named reactions are employed to build the isoquinoline skeleton.

The Bischler-Napieralski reaction , for instance, involves the cyclodehydration of a β-phenylethylamine derivative. wikipedia.org By choosing appropriately substituted β-phenylethylamines, one can introduce a range of functional groups onto the benzene (B151609) portion of the isoquinoline core. Following the cyclization and subsequent dehydrogenation (often with a palladium catalyst), the desired substituted isoquinoline is formed. wikipedia.org The Pictet-Gams and Pomeranz-Fritsch reactions represent other foundational methods for constructing the isoquinoline nucleus, each allowing for the incorporation of different substitution patterns based on the choice of starting materials. wikipedia.org

More contemporary methods offer direct access to substituted isoquinolines. For example, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), enables the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes with terminal alkynes can yield a variety of substituted isoquinolines under microwave irradiation. organic-chemistry.org These methods provide versatile entry points to precursors of this compound derivatives with diverse modifications on the heterocyclic core.

Derivatization of the Acetic Acid Functional Group

The acetic acid moiety of this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide array of functional derivatives such as esters and amides. These transformations are crucial for modulating the compound's physicochemical properties.

Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. Alternatively, milder conditions involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with an alcohol can be utilized.

Amide formation is another common derivatization. The reaction of the carboxylic acid with an amine, facilitated by a peptide coupling reagent, yields the corresponding amide. A notable example is the synthesis of isoquinolin-2(1H)-yl-acetamides. This can be achieved through a sequence involving a Ugi four-component reaction (Ugi-4CR) followed by a copper(I)-catalyzed annulation. acs.org This strategy allows for the construction of complex amide derivatives by varying the components in the initial multicomponent reaction. acs.org

For analytical purposes, such as gas chromatography (GC), the polarity of the acetic acid group can be problematic. Derivatization is often necessary to increase volatility. An extractive alkylation procedure using reagents like pentafluorobenzyl bromide (PFBBr) can convert the carboxylic acid to its PFB ester, which is more amenable to GC analysis. thermofisher.com This technique combines extraction and derivatization into a single, efficient step. thermofisher.com

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount when a specific stereoisomer of a this compound derivative is required, particularly when a chiral center is introduced at the α-position of the acetic acid side chain. A stereoselective reaction is one that produces an unequal mixture of stereoisomers. iupac.org

One general approach involves the use of chiral auxiliaries. An achiral isoquinoline-containing starting material can be reacted with a chiral auxiliary to form a new compound. Subsequent diastereoselective reactions can be performed, where the chiral auxiliary directs the formation of a new stereocenter with a specific configuration. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. For example, the enantioselective arylation of N-acyliminium precursors derived from isoquinolines has been achieved using a chiral phosphoramidite-ligated nickel catalyst. rsc.org While this specific example functionalizes the 1-position of the isoquinoline, the principle of using chiral transition metal catalysts to control stereochemistry is broadly applicable. A stereoselective synthesis of a β-vinylserine synthetic equivalent has been reported via the vinyl Grignard addition to an aldehyde, where the stereochemical outcome is directed by a tosyl group on a nitrogen atom, resulting in high diastereoselectivity. nih.gov Such strategies could be adapted to introduce a chiral α-substituent to the acetic acid side chain attached to the isoquinoline core.

Modern Catalytic Approaches in Isoquinoline-Acetic Acid Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction and functionalization of the isoquinoline framework are no exception, with transition metal catalysis, C–H activation, and photo/electrochemical methods being at the forefront.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone for the synthesis of complex aromatic systems like isoquinolines. A variety of metals, including palladium, rhodium, ruthenium, and copper, are used to facilitate bond formations that would be difficult to achieve otherwise. mdpi.comcore.ac.uk

Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent. For example, the Sonogashira coupling of a substituted o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization, provides a direct route to substituted isoquinolines. organic-chemistry.org Nickel(0) catalysts have been shown to be effective in coupling aryl boronic acids with N-acyliminium ions derived from isoquinolines, enabling the formation of C-C bonds under mild conditions. rsc.org Rhodium(I) catalysts can be used for the carbothiolation of alkynes, with the resulting adducts serving as convenient precursors for highly substituted isoquinolines. organic-chemistry.org

These catalytic coupling strategies are instrumental in assembling the core structure of this compound precursors from simpler, readily available building blocks.

Table 1: Examples of Transition Metal-Catalyzed Reactions in Isoquinoline Synthesis
Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Pd catalyst / Cu catalystCoupling-imination-annulationo-bromoarylaldehydes, terminal alkynes, ammonium (B1175870) acetateSubstituted isoquinolines organic-chemistry.org
Ni(0) / phosphoramidite (B1245037) ligandCross-couplingN-acyliminium ions from isoquinoline, aryl boronic acids1-Aryl-dihydroisoquinolines rsc.org
Rh(I) catalystCarbothiolation/Cyclizationo-ketone-bearing aryl methyl sulfides, alkynesSubstituted isoquinolines organic-chemistry.org
Ru(II) catalystC-H functionalization/annulationPrimary benzylamines, sulfoxonium ylidesIsoquinolines organic-chemistry.org

C–H Activation Strategies

C–H activation has emerged as a powerful and atom-economical tool for synthesizing and functionalizing heterocyclic compounds. core.ac.uk This approach avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting a C–H bond into a C-C or C-N bond. mdpi.com

Transition metals such as rhodium, ruthenium, and palladium are frequently used to catalyze these transformations, often employing a directing group on the substrate to achieve high regioselectivity. mdpi.comcore.ac.ukresearchgate.net For instance, Rh(III)-catalyzed C–H activation of in situ generated oximes, followed by cyclization with an alkyne, offers an efficient one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org In this reaction, the oxime nitrogen acts as an internal directing group, guiding the metal catalyst to the ortho C–H bond of the aryl ring for activation and subsequent annulation. researchgate.netacs.org Similarly, palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenoic acid esters yields 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com These strategies provide elegant and efficient pathways to complex isoquinoline structures from simple precursors.

Table 2: C–H Activation Strategies for Isoquinoline Synthesis
CatalystDirecting GroupCoupling PartnerProduct TypeReference
Rh(III)OximeInternal alkyneMultisubstituted isoquinolines organic-chemistry.org
Pd(II)N-methoxy amide2,3-Allenoic acid ester3,4-Dihydroisoquinolin-1(2H)-ones mdpi.com
Rh(III)HydrazoneAlkyneSubstituted isoquinolines acs.org
Co(III)AmidineDiazo compound1-Amino-isoquinolines organic-chemistry.org

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents.

Visible-light-mediated reactions have been developed for the functionalization of isoquinolines. A notable example is the C-H hydroxyalkylation of isoquinolines. nih.govresearchgate.net This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon blue light absorption. These radicals then add to the isoquinoline ring in a departure from the classical Minisci-type reaction, which typically requires a strong external oxidant. nih.govresearchgate.net Photochemical synthesis has also been employed for the preparation of various isoquinoline alkaloids through cyclization reactions. acs.org

Electrosynthesis offers another powerful approach. For example, a ruthenium(III)-catalyzed annulation of benzamidines with alkynes can be achieved electrochemically to produce 1-aminoisoquinoline (B73089) derivatives, eliminating the need for stoichiometric chemical oxidants. researchgate.net These modern methods highlight a shift towards more sustainable and efficient synthetic strategies in heterocyclic chemistry.

Considerations for Scalable Synthesis in Academic Contexts

Scaling up chemical syntheses from the milligram to gram or even kilogram scale in an academic laboratory presents a unique set of challenges compared to industrial production. These challenges often revolve around limitations in equipment, resources, and the need for robust and safe procedures. The synthesis of this compound and its derivatives is no exception. Careful consideration of several factors is necessary to ensure a successful and efficient scale-up.

A key principle for scalable synthesis is the avoidance of hazardous and difficult-to-handle reagents. For instance, some traditional isoquinoline syntheses employ reagents like phosphorus oxychloride, which can be problematic on a larger scale due to its reactivity and the need for specialized handling and quenching procedures. Modern synthetic methods that utilize safer alternatives are therefore highly desirable for academic scale-up.

Another significant consideration is the purification of intermediates and the final product. Chromatographic separation, while a powerful tool at the small scale, can become a major bottleneck when handling large quantities of material. It is often time-consuming, requires large volumes of solvents, and can be expensive. Therefore, developing synthetic routes that yield products of high purity directly from the reaction mixture or through simple crystallization or extraction is a primary goal for scalable synthesis. A U.S. Patent (US9340511B2) highlights a method for synthesizing substituted isoquinolines as single regioisomers, eliminating the need for chromatographic separation, a crucial aspect for large-scale production.

The synthesis of the key intermediate, 5-bromoisoquinoline, provides an excellent case study in scalable academic synthesis. A procedure published in Organic Syntheses describes a method that is explicitly stated to be scalable from grams to kilograms. orgsyn.org This procedure utilizes readily available and inexpensive starting materials and solvents. orgsyn.org Careful control of reaction parameters, such as temperature, is critical to suppress the formation of byproducts and ensure high purity of the desired product, thereby simplifying the workup and purification process. orgsyn.org

A proposed multi-step synthesis of this compound, suitable for academic scale-up, is outlined below. This pathway starts with the scalable synthesis of 5-bromoisoquinoline.

Table 1: Proposed Scalable Synthesis of this compound

StepReactionReagents and ConditionsKey Considerations for Scale-up
1Bromination of IsoquinolineIsoquinoline, N-Bromosuccinimide, Sulfuric acidThe reaction is reported to be scalable to the kilogram scale. orgsyn.org Precise temperature control is crucial to minimize byproduct formation. orgsyn.org Workup involves a simple acid-base extraction and crystallization. orgsyn.org
2Cyanation of 5-Bromoisoquinoline5-Bromoisoquinoline, Zinc cyanide, Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., DMF)Use of a less toxic cyanide source like zinc cyanide is preferable. The palladium catalyst can be expensive, so catalyst loading should be optimized. Efficient stirring is necessary for heterogeneous reactions.
3Hydrolysis of 5-(Cyanomethyl)isoquinoline5-(Cyanomethyl)isoquinoline, Strong acid (e.g., HCl) or base (e.g., NaOH), Water, HeatThis is a standard procedure that generally scales well. Care must be taken to control the exothermicity of the reaction. Product isolation is typically straightforward through precipitation and filtration.

Chemical Transformations and Derivatization Reactions of 2 Isoquinolin 5 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing esterification, amidation, reduction, and coupling reactions.

Esterification and Amidation Reactions

Esterification: The conversion of 2-(isoquinolin-5-yl)acetic acid to its corresponding esters is a common transformation. The Fischer-Speier esterification is a classical method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. athabascau.caresearchgate.net The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. athabascau.ca For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions yields methyl 2-(isoquinolin-5-yl)acetate nih.gov or ethyl 2-(isoquinolin-5-yl)acetate chemicalbook.com, respectively. Other methods, such as reaction with alkyl halides after converting the acid to its carboxylate salt, can also be employed. athabascau.ca

Amidation: The formation of amides from this compound is crucial for creating peptidomimetic structures and other biologically relevant molecules. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide.

Table 1: Examples of Esterification and Amidation Reagents and Products This table presents hypothetical but chemically sound examples based on standard organic reactions.

Starting Material Reagent Product Reaction Type
This compound Methanol, H₂SO₄ Methyl 2-(isoquinolin-5-yl)acetate Esterification
This compound Benzylamine, EDCI, HOBt N-Benzyl-2-(isoquinolin-5-yl)acetamide Amidation
This compound Piperidine, SOCl₂ then base 1-(2-(Isoquinolin-5-yl)acetyl)piperidine Amidation
This compound Aniline, DCC N-Phenyl-2-(isoquinolin-5-yl)acetamide Amidation

Reduction to Alcohols and Amines

The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective for reducing carboxylic acids. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgquora.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol, 2-(isoquinolin-5-yl)ethanol. libretexts.orgyoutube.com

Direct reduction of the carboxylic acid to an amine is not a standard transformation. However, a two-step sequence can achieve this. First, the carboxylic acid is converted to its corresponding amide as described in section 3.1.1. Subsequently, the resulting amide can be reduced to the corresponding amine, 2-(isoquinolin-5-yl)ethanamine, using LiAlH₄.

Carboxylic Acid Coupling and Condensation Reactions

Beyond simple amidation, the carboxylic acid group enables participation in more complex multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). nih.govacs.org In this reaction, this compound can serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide in a one-pot synthesis. This powerful reaction generates complex α-acylamino carboxamide structures, offering a rapid method to build molecular diversity. nih.gov For example, reacting this compound with formaldehyde, benzylamine, and tert-butyl isocyanide would yield a complex bis-amide product. Such strategies are highly valued in medicinal chemistry for creating libraries of structurally diverse compounds. nih.gov

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a nucleophile or a base, enabling reactions such as alkylation, acylation, and oxidation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The isoquinoline nitrogen can be alkylated to form N-alkylisoquinolinium salts, although it is less nucleophilic than an aliphatic amine. This reaction typically requires reactive alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl sulfates. juniperpublishers.com The reaction of this compound with an alkyl halide would lead to the formation of a quaternary isoquinolinium salt, where the nitrogen atom bears a positive charge. The conditions for such reactions can vary, sometimes requiring heat or the use of a non-protic solvent. juniperpublishers.com

N-Acylation: N-acylation of the isoquinoline nitrogen is also possible, leading to N-acylisoquinolinium intermediates. This can be achieved using highly reactive acylating agents such as acyl chlorides in the presence of a base. These intermediates are often reactive and can be used in subsequent transformations. For instance, the reaction of isoquinolines with acyl halides in the presence of nucleophiles can lead to the addition of the nucleophile to the C1 position of the ring (a Reissert-type reaction).

Quaternization and N-Oxidation

Quaternization: This is a specific form of N-alkylation where an alkyl group is added to the heterocyclic nitrogen, resulting in a permanently charged quaternary ammonium (B1175870) salt. juniperpublishers.com For this compound, reaction with an alkyl halide like methyl iodide would yield 2-methyl-5-(carboxymethyl)isoquinolinium iodide. These quaternized derivatives often exhibit altered physical properties, such as increased solubility in polar solvents.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in a solvent like acetic acid. bme.huarkat-usa.org The resulting product, this compound N-oxide, features an N-O dative bond. sigmaaldrich.com N-oxide formation can alter the electronic properties of the heterocyclic ring, making it more susceptible to certain types of nucleophilic substitution and influencing its biological activity. nih.gov Microreactor technology has been successfully applied to the N-oxidation of isoquinoline, offering a safe and efficient method for this transformation. bme.hu

Table 2: Summary of Reactions at the Isoquinoline Nitrogen This table presents hypothetical but chemically sound examples based on the known reactivity of the isoquinoline nucleus.

Starting Material Reagent Product Reaction Type
This compound Methyl Iodide (CH₃I) 2-Methyl-5-(carboxymethyl)isoquinolinium iodide Quaternization
This compound Benzyl Bromide (BnBr) 2-Benzyl-5-(carboxymethyl)isoquinolinium bromide Quaternization
This compound m-CPBA 2-(2-Oxidoisoquinolin-5-yl)acetic acid N-Oxidation
This compound H₂O₂ / Acetic Acid 2-(2-Oxidoisoquinolin-5-yl)acetic acid N-Oxidation

Functionalization of the Isoquinoline Aromatic Rings

The isoquinoline nucleus of this compound is a bicyclic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in distinct reactivity patterns for each ring. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack but resistant to electrophilic substitution. Conversely, the carbocyclic (benzene) ring behaves more like a typical, albeit deactivated, aromatic ring. The presence of the acetic acid substituent at the C-5 position further modulates this reactivity.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the isoquinoline ring system is significantly influenced by the reaction conditions. In the presence of strong acids, such as the nitrating mixture (HNO₃/H₂SO₄), the nitrogen atom is protonated to form an isoquinolinium ion. This positive charge strongly deactivates the heterocyclic ring towards attack by electrophiles. Consequently, electrophilic substitution occurs preferentially on the less deactivated carbocyclic ring. imperial.ac.ukquimicaorganica.org

For the unsubstituted isoquinoline, substitution happens primarily at the C-5 and C-8 positions. quimicaorganica.orgshahucollegelatur.org.incutm.ac.in This regioselectivity is governed by the stability of the resulting cationic intermediate (a Wheland intermediate), where attack at C-5 or C-8 allows the aromatic sextet of the pyridine ring to remain intact during resonance stabilization. quimicaorganica.orgquora.com

In the case of this compound, the C-5 position is already occupied. The substituent, a carboxymethyl group (-CH₂COOH), is electron-withdrawing and deactivating. Therefore, it will direct subsequent electrophilic attack to the remaining positions on the carbocyclic ring, primarily the C-8 position. Attack at C-6 is also possible but generally less favored. For instance, the nitration of isoquinoline itself yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. shahucollegelatur.org.inyoutube.com A well-established, scalable procedure involves the bromination of isoquinoline in sulfuric acid to produce 5-bromoisoquinoline, which can then be nitrated in a one-pot synthesis to yield 5-bromo-8-nitroisoquinoline, demonstrating the preference for substitution at these positions. orgsyn.org

Reaction Reagent Typical Position of Attack on Isoquinoline Predicted Major Position for this compound
NitrationHNO₃ / H₂SO₄C-5 and C-8C-8
BrominationBr₂ / H₂SO₄C-5C-8
SulfonationOleum (SO₃/H₂SO₄)C-5C-8

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) on an unsubstituted aromatic ring is generally not feasible as it requires a leaving group and activation by electron-withdrawing groups. wikipedia.orglibretexts.org For the isoquinoline system, the electron-deficient pyridine ring is predisposed to nucleophilic attack. The C-1 and C-3 positions are particularly activated by the ring nitrogen. iust.ac.ir Therefore, if a suitable leaving group, such as a halide, is present on a derivative of this compound, it can be displaced by a nucleophile.

The reactivity of haloisoquinolines towards nucleophilic displacement is highest for a leaving group at C-1. For example, 1-chloroisoquinoline (B32320) is a versatile precursor used in the synthesis of various derivatives, including aminoisoquinolines, by reaction with nucleophiles like amines. lookchem.comchemicalbook.com A hypothetical 1-chloro-2-(isoquinolin-5-yl)acetic acid would be expected to undergo facile substitution at the C-1 position.

In more advanced cases, even a hydrogen atom can be displaced in a process known as Nucleophilic Substitution of Hydrogen (SNH). This typically requires a strongly activated substrate. For instance, 5-nitroisoquinoline has been shown to react directly with nucleophiles such as the anions of amides and ureas. Under specific conditions, these nucleophiles attack the C-6 and C-8 positions, leading to the formation of 6- and 8-substituted amino derivatives. mdpi.com This demonstrates that even without a traditional leaving group, direct functionalization is possible on an appropriately activated isoquinoline scaffold.

Metal-Mediated Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through metal-mediated cross-coupling reactions. These methods are highly effective for the derivatization of halo-isoquinolines or through direct C-H activation.

The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester using a palladium catalyst, is a prime example. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated derivative, such as 2-(8-bromo-isoquinolin-5-yl)acetic acid, would be an excellent substrate for these reactions. It could be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids to introduce diverse substituents at the C-8 position. The tolerance of the Suzuki coupling for various functional groups makes it a highly versatile method for late-stage functionalization. nih.govresearchgate.net

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials like organohalides. rsc.orgsioc-journal.cn Transition metals, particularly rhodium and palladium, can catalyze the direct coupling of a C-H bond with a reaction partner. For isoquinolines, C-H activation can be directed to various positions. For example, Rh(III)-catalyzed reactions have been used for the C-H activation and annulation of benzamides to form isoquinolones, demonstrating the feasibility of functionalizing the carbocyclic ring. mdpi.comnih.gov Such strategies could potentially be applied to directly functionalize the C-8 or C-4 positions of this compound or its derivatives.

The following table summarizes representative metal-catalyzed reactions applicable to the isoquinoline scaffold.

Reaction Type Substrate Example Reagents & Catalyst Product Type Reference
Suzuki Coupling1-ChloroisoquinolineHeteroaryl boronic acid, Pd(OAc)₂, SPhos, K₃PO₄1-Heteroaryl-isoquinoline chemicalbook.com
Suzuki Coupling6-Bromo-1,2,3,4-tetrahydroquinolineArylboronic acid, Pd(PPh₃)₂Cl₂, Na₂CO₃6-Aryl-1,2,3,4-tetrahydroquinoline researchgate.net
C-H AlkenylationN-Pivaloyloxy-benzamideAlkene, [RhCp*Cl₂]₂, AgSbF₆Alkenylated Benzamide nih.gov
C-H AnnulationN-Methoxy benzamide2,3-Allenoic acid ester, Pd(CH₃CN)₂Cl₂3,4-Substituted hydroisoquinolone mdpi.com

Annulation and Ring-Forming Reactions on the Isoquinoline Scaffold

Beyond simple substitution, the isoquinoline core of this compound can serve as a foundation for building more complex, fused polycyclic systems through annulation (ring-forming) reactions. These reactions are invaluable for creating novel molecular architectures for drug discovery and materials science.

A prominent strategy involves the transition-metal-catalyzed annulation of substituted isoquinolines to form new heterocyclic rings. For example, rhodium(III)-catalyzed [4+2] annulation of 2-arylimidazoles with diazoketoesters is an efficient method for constructing imidazo[2,1-a]isoquinoline (B1217647) systems. rsc.org Similarly, one-pot tandem reactions starting from o-cyanobenzaldehydes and o-phenylenediamines can yield benzo rsc.orgacs.orgimidazo[2,1-a]isoquinolines. nih.gov

To apply these methods to this compound, a derivative with appropriate functionality would be required. For instance, a 1-amino or 1-halo derivative could serve as a key intermediate. The 1-aminoisoquinoline (B73089) moiety can react with α-haloketones in the classic Groebke–Blackburn–Bienaymé reaction to form imidazo[2,1-a]isoquinolines. beilstein-journals.org

Copper-catalyzed reactions have also been employed for annulation. A divergent synthesis of isoquinolin-2(1H)-yl-acetamides has been achieved through a copper(I)-catalyzed C-C coupling/annulation reaction of Ugi-4CR adducts with substituted ethanones. acs.org While this builds the isoquinoline ring itself, the principles of intramolecular cyclization are broadly applicable. A suitably functionalized derivative of this compound could undergo intramolecular C-H activation or coupling reactions to forge a new ring onto the existing scaffold, leading to complex tetracyclic structures.

Structure Activity Relationship Sar Studies of 2 Isoquinolin 5 Yl Acetic Acid Analogues

Fundamental Principles of SAR Applied to Isoquinoline (B145761) Derivatives

The isoquinoline core is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchoutreach.org This structure provides a rigid scaffold that can be functionalized at various positions to interact with biological targets. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The aromatic nature of the rings allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The fundamental principles of SAR for isoquinoline derivatives involve exploring how different substituents at various positions on the ring system affect biological activity. These studies often involve:

Positional Isomerism: The position of substituents on the isoquinoline ring can dramatically alter activity. For example, moving a substituent from the 5-position to the 6-, 7-, or 8-position can change the molecule's shape and electronic distribution, leading to different binding affinities.

Steric Effects: The size and shape of substituents (steric bulk) can influence how the molecule fits into a binding pocket. Bulky groups may enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes.

Impact of Isoquinoline Substitution Patterns on Biological Activity

The biological activity of isoquinoline derivatives is highly sensitive to the substitution pattern on the isoquinoline ring. Systematic modifications at different positions have led to the discovery of compounds with diverse pharmacological profiles.

Substitutions at the C-1 position can significantly influence activity. For instance, in a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the substituent at the C-1 position was found to be critical for potency.

The C-5 position , where the acetic acid moiety is attached in the parent compound, is a key vector for modification. In the development of kinase inhibitors, merging a 5-substituted isoquinoline derivative with a 7-substituted one led to a highly potent compound, indicating that multi-substitution can lead to synergistic effects in binding. researchoutreach.org

Substitutions at the C-7 position have also been shown to be important. In a study on isoquinoline alkaloids, it was found that substitutions at the C-7 position of the isoquinoline nucleus with groups like isoquinolinyl, polysubstituted benzyl (B1604629), or pyronyl could significantly affect their bioactivity. rsc.org For some quinoline-based antibacterial agents, the presence of a piperazine (B1678402) ring or similar cyclic amines at the C-7 position was found to be beneficial for activity. slideshare.net

The following table summarizes the general impact of substitution patterns on the biological activity of isoquinoline derivatives based on various studies.

Position of SubstitutionType of SubstituentGeneral Impact on Biological ActivityReference
C-1Aryl groupCan significantly influence potency, depending on the target. rsc.org
C-4Halogen (e.g., Bromo)Can be well-tolerated and in some cases enhance activity. acs.org
C-5Alkyl, MethoxyCan be a key position for introducing groups that interact with the target. researchoutreach.org
C-6MethoxyOften enhances activity in various biological assays. acs.org
C-7Piperazine, PyrrolidineCan improve antibacterial activity. slideshare.net
C-7Benzyl, PyronylCan significantly affect bioactivity in isoquinoline alkaloids. rsc.org

Influence of Acetic Acid Side Chain Modifications on Molecular Recognition

The acetic acid side chain at the C-5 position of 2-(isoquinolin-5-yl)acetic acid is a critical pharmacophoric element. Its carboxylic acid group can participate in key interactions with biological targets, such as forming hydrogen bonds or ionic bonds with positively charged amino acid residues (e.g., arginine, lysine) in a binding site. Modifications to this side chain can have a profound impact on molecular recognition and biological activity.

Key modifications and their potential effects include:

Chain Length: Altering the length of the alkyl chain (e.g., propionic acid, butyric acid) can change the distance between the isoquinoline core and the acidic group. This can affect how the molecule spans a binding site and interacts with different residues. In some arylalkanoic acids, indiscriminate chain lengthening may not be beneficial to activity.

Acidic Group Modification: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole) or converting it to a less acidic or neutral group (e.g., ester, amide) can drastically alter the binding mode and potency. For many non-steroidal anti-inflammatory drugs (NSAIDs) with an indole (B1671886) acetic acid scaffold, the carboxylic acid group is essential for activity, and its replacement with an amide group often leads to inactive compounds.

Alpha-Substitution: Introducing substituents on the carbon atom alpha to the carboxylic acid can influence the molecule's conformation and steric interactions. For some arylalkanoic acids, the introduction of a methyl group at the α-position can enhance anti-inflammatory activity.

The table below illustrates the influence of modifications to the acetic acid side chain on biological activity, drawing parallels from studies on other arylalkanoic acids.

Modification of Acetic Acid Side ChainExample of ModificationGeneral Impact on Biological ActivityReference
Chain LengthPropionic acid instead of acetic acidCan increase or decrease activity depending on the target's topology.
Carboxylic Acid to Ester-COOCH₃Generally decreases activity by removing a key hydrogen bond donor/acceptor and ionic interaction site.
Carboxylic Acid to Amide-CONH₂Often leads to a significant decrease or loss of activity.
Carboxylic Acid to TetrazoleReplacement of -COOH with a tetrazole ringCan sometimes retain or improve activity as a bioisostere of the carboxylic acid.
Alpha-Methyl Substitution-CH(CH₃)COOHCan enhance activity in some classes of compounds.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational analysis of this compound analogues helps in understanding the spatial arrangement of the isoquinoline ring and the acetic acid side chain and how this influences their interaction with a biological target. The biological activity of flexible molecules is highly dependent on their conformation. emory.edu

The relative orientation of the isoquinoline ring and the acetic acid side chain is determined by the rotational freedom around the single bond connecting them. The preferred conformation is the one with the lowest energy, but rotation can occur, allowing the molecule to adopt different shapes. The bioactive conformation is the specific shape the molecule adopts when it binds to its target.

Computational methods, such as molecular modeling and quantum mechanics calculations, are often used to predict the stable conformations of a molecule and to understand the energy barriers between them. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation of a molecule in solution. emory.edunih.gov For example, studies on the isoquinoline alkaloid salsolidine (B1215851) in its protonated state have used residual dipolar couplings to determine the populations of its two half-chair forms. nih.gov

For this compound analogues, the key conformational features to consider are:

The planarity of the isoquinoline ring system.

The rotational angle of the acetic acid side chain relative to the isoquinoline ring.

The flexibility of the acetic acid side chain.

A rigid conformation that perfectly complements the binding site of a target protein is often associated with high potency. Conversely, a molecule that is too flexible may lose entropy upon binding, which can be energetically unfavorable.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be identified as:

The Isoquinoline Ring System: This serves as the core scaffold, providing a rigid framework and a source of π-π stacking interactions. Its hydrophobic nature can be important for binding to nonpolar pockets in a target protein.

The Isoquinoline Nitrogen: The nitrogen atom at position 2 is a key hydrogen bond acceptor. Its basicity can be modulated by substituents on the ring.

The Acetic Acid Side Chain: This is a crucial element for interaction with the target.

The Carboxylic Acid Group: This group can act as a hydrogen bond donor and acceptor, and in its deprotonated (carboxylate) form, it can form strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine.

The Methylene (B1212753) Linker (-CH₂-): This provides the appropriate spacing and flexibility between the isoquinoline ring and the carboxylic acid group.

The 5-Position Linkage: The attachment of the acetic acid side chain at the 5-position defines a specific spatial arrangement of the functional groups that is likely critical for binding to a particular target.

These pharmacophoric elements can be represented in a 3D model that can be used to design new molecules with potentially improved activity.

Rational Design Strategies for Optimizing Biological Profiles

Rational drug design aims to create new molecules with improved therapeutic properties based on an understanding of the SAR and the structure of the biological target. For this compound analogues, several strategies can be employed:

Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is known (e.g., from X-ray crystallography or cryo-electron microscopy), SBDD can be used to design molecules that fit perfectly into the binding site. Molecular docking simulations can predict how different analogues will bind and can guide the synthesis of compounds with improved potency.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be used. These methods rely on the SAR of a series of known active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that correlate the chemical properties of the molecules with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small, low-molecular-weight fragments for binding to the target. researchoutreach.org Hits from this screening can then be grown or linked together to create more potent lead compounds. researchoutreach.org The isoquinoline scaffold itself can be considered a fragment that can be elaborated upon. researchoutreach.org

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere) but may lead to improved potency, selectivity, or ADME properties. For example, the carboxylic acid group could be replaced with a tetrazole ring, or a hydrogen atom on the isoquinoline ring could be replaced with a fluorine atom.

Scaffold Hopping: This involves replacing the core isoquinoline scaffold with a different chemical scaffold while maintaining the key pharmacophoric elements. This can lead to the discovery of new classes of compounds with different intellectual property and potentially better drug-like properties.

Through the iterative application of these design strategies, the biological profile of this compound analogues can be systematically optimized to develop potent and selective drug candidates.

Biological Activity and Mechanistic Investigations of 2 Isoquinolin 5 Yl Acetic Acid Preclinical Focus

Enzyme Inhibition Studies

Aldehyde Reductase Inhibition and Related Enzymatic Pathways

No studies documenting the inhibitory activity of 2-(Isoquinolin-5-YL)acetic acid against aldehyde reductase or related enzymes were identified. Research in this area has focused on other isoquinoline (B145761) derivatives, such as isoquinoline-1,3-dione acetic acids, which have shown in vitro activity but are structurally distinct from this compound.

Investigations of Other Enzyme Targets and Mechanisms

A comprehensive search did not yield any reports of this compound being investigated as an inhibitor of other specific enzyme targets, such as protein kinases (e.g., lck, CK2) or xanthine (B1682287) oxidase. The existing literature on isoquinoline-based enzyme inhibitors describes more complex chemical structures.

Receptor Antagonism and Agonism

Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonism

There is no published data on the antagonist activity of this compound at the CRTH2 receptor. While isoquinoline derivatives have been explored as CRTH2 antagonists, the reported active compounds are typically complex molecules where the isoquinoline moiety is only one part of a larger pharmacophore.

Dopamine (B1211576) Receptor Affinity and Selectivity Studies

The affinity and selectivity of this compound for dopamine receptors have not been reported in the scientific literature. Studies on dopamine receptor ligands within the isoquinoline class have focused on structurally different derivatives.

Antimicrobial and Antifungal Potentials

Elucidation of Microbiological Mechanisms of Action

Further research and preclinical studies are required to determine if this compound possesses any of the biological activities discussed. Without such studies, any discussion of its specific efficacy or mechanism of action would be purely speculative.

Antioxidant Properties and Radical Scavenging Mechanisms

No specific studies detailing the antioxidant properties or radical scavenging mechanisms of this compound have been identified in a review of available scientific literature.

General studies on other isoquinoline alkaloids have shown that some possess antioxidant capabilities. For instance, research on certain isoquinoline alkaloids isolated from Coptis chinensis has demonstrated hydroxyl radical scavenging activity, which was linked to their ability to chelate ferrous ions. nih.gov The structural features contributing to these effects, such as the presence and position of hydroxyl and methylenedioxy groups, were highlighted in that research. nih.gov However, without direct experimental evaluation of this compound, it is not possible to extrapolate these findings to this specific compound.

The antioxidant activity of chemical compounds is often evaluated using various in vitro assays that measure their ability to neutralize free radicals. Common mechanisms include hydrogen atom transfer (HAT) and single electron transfer (SET). The structural characteristics of a molecule, such as the presence of phenolic hydroxyl groups, play a crucial role in its antioxidant potential. frontiersin.orgnih.gov Lacking any published data, the potential of this compound to act as an antioxidant remains unconfirmed.

Data on the antioxidant properties of this compound is not available in the reviewed sources.

Exploration of Other Mechanistic Biological Interactions

Preclinical investigations into other specific mechanistic biological interactions of this compound are not currently available in the public domain. The broader family of isoquinoline alkaloids encompasses compounds with a wide array of biological activities, including but not limited to anti-inflammatory, antimicrobial, and antitumor effects, often acting on specific molecular targets. nih.gov

For example, research into other acetic acid derivatives, such as 2-(thiophen-2-yl)acetic acid, has identified their potential as inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is involved in inflammation and cancer. nih.gov Similarly, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have been synthesized and evaluated for their antibacterial properties. nih.gov

No specific data on other mechanistic biological interactions of this compound could be retrieved from the analyzed sources.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(Isoquinolin-5-YL)acetic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show characteristic signals for the isoquinoline (B145761) ring protons, the methylene (B1212753) bridge protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic protons appearing downfield due to ring current effects. The multiplicity (singlet, doublet, triplet, etc.) of each signal, a result of spin-spin coupling, indicates the number of adjacent protons. For instance, protons on adjacent carbons in the aromatic ring will split each other's signals, creating doublets or multiplets. libretexts.orgnih.govresearchgate.net The methylene protons, being isolated from other protons by the quaternary carbon of the ring and the carboxyl group, would typically appear as a singlet.

Table 1: Expected ¹H NMR Signals for this compound Note: Predicted chemical shifts (ppm) are relative to a standard like tetramethylsilane (B1202638) (TMS) and may vary based on the solvent used.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Isoquinoline Ring Protons7.5 - 9.0Doublet, Multiplet6H
Methylene (-CH₂-)3.8 - 4.2Singlet2H

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, which minimizes signal overlap. hmdb.ca The spectrum would be expected to show signals for the nine carbons of the isoquinoline ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The positions of these signals help to confirm the carbon framework; for example, the carbonyl carbon is characteristically found far downfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Note: Predicted chemical shifts (ppm) are relative to a standard like TMS and may vary based on the solvent used.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (-C OOH)170 - 180
Isoquinoline Ring Carbons120 - 155
Methylene Carbon (-C H₂-)35 - 45

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the complete molecular structure from the individual signals seen in 1D spectra. nih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgmagritek.com In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the isoquinoline ring, confirming their connectivity and helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. hmdb.cahmdb.cahmdb.ca For this molecule, an HSQC experiment would show a cross-peak between the methylene proton signal and the methylene carbon signal, as well as correlations for each protonated carbon on the isoquinoline ring. researchgate.netyoutube.com This provides definitive C-H bond information.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons, typically over two or three bonds. mdpi.commagritek.com This is exceptionally powerful for connecting molecular fragments. For example, HMBC would show correlations from the methylene (-CH₂-) protons to the carbonyl carbon and to the carbons in the isoquinoline ring at positions 4, 5, and 6, thereby unambiguously linking the acetic acid side chain to the correct position on the isoquinoline core. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is particularly useful for determining stereochemistry and conformation. For this compound, a NOESY spectrum could show correlations between the methylene protons and the proton at position 4 or 6 of the isoquinoline ring, confirming their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically keeps the molecule intact during the ionization process. researchgate.netulisboa.pt In positive ion mode, the molecule is expected to be detected primarily as the protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, may also be observed. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ would be the predominant species, formed by the loss of the acidic proton from the carboxylic acid group. nih.govwiley.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of an ion. For the protonated molecule of this compound, HRMS would distinguish its formula, C₁₁H₁₀NO₂, from other potential formulas that have the same nominal mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound. uni.lu

Table 3: Predicted ESI-HRMS Data for this compound Data based on predicted values for the molecular formula C₁₁H₉NO₂. uni.lu

Ion Adduct Formula Predicted m/z (Da)
[M+H]⁺C₁₁H₁₀NO₂⁺188.07060
[M+Na]⁺C₁₁H₉NNaO₂⁺210.05254
[M-H]⁻C₁₁H₈NO₂⁻186.05604

Fragmentation Pathway Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for elucidating the structure of molecules like this compound. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is obtained, which serves as a molecular fingerprint. The fragmentation of isoquinoline alkaloids generally follows predictable pathways. nih.govresearchgate.net For this compound, with a molecular weight of 187.19 g/mol , the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 188.07. uni.luuni.lu

A plausible fragmentation pathway for this compound would likely initiate with the loss of the carboxylic acid group or parts thereof. Common fragmentation patterns for isoquinoline alkaloids include the loss of small neutral molecules. nih.govresearchgate.net The predicted collision cross section (CCS) values can also aid in the structural confirmation of the molecule and its fragments. uni.luuni.lu

A hypothesized fragmentation pathway could involve the following steps:

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion to yield a fragment at m/z 144.

Loss of the entire acetic acid side chain: Cleavage of the C-C bond between the isoquinoline ring and the acetic acid group, resulting in a fragment corresponding to the protonated isoquinoline ring.

Ring fragmentation: Subsequent fragmentation of the isoquinoline ring system itself.

A data table of predicted fragments for this compound is presented below:

Proposed Fragment Molecular Formula of Fragment Mass Loss (Da) Predicted m/z
[M+H]⁺C₁₁H₁₀NO₂⁺0188.07
[M+H - H₂O]⁺C₁₁H₈NO⁺18170.06
[M+H - COOH]⁺C₁₀H₉N⁺45143.07
[M+H - CO₂]⁺C₁₀H₁₀N⁺44144.08

This data is hypothetical and based on general fragmentation principles of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. docbrown.infoyoutube.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its carboxylic acid and isoquinoline moieties. nih.govacs.orgchegg.com

The key functional groups and their expected IR absorption ranges are:

O-H stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. youtube.com

C=O stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. nih.govacs.org

C-O stretch (Carboxylic Acid): An absorption band in the 1320-1210 cm⁻¹ region is indicative of the carbon-oxygen single bond stretching.

Aromatic C-H stretch: Absorption bands for the C-H stretching of the isoquinoline ring would typically appear above 3000 cm⁻¹.

Aromatic C=C stretch: Medium to weak absorption bands in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic isoquinoline ring.

C-H bend (out-of-plane): The substitution pattern on the isoquinoline ring would give rise to characteristic absorption bands in the 900-675 cm⁻¹ region.

A summary of the expected IR absorption bands is provided in the table below:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)>3000Medium to Weak
C=O (Carboxylic Acid)1725-1700Strong, Sharp
C=C (Aromatic)1600-1450Medium to Weak
C-O (Carboxylic Acid)1320-1210Medium

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This allows for the verification of the empirical formula and the assessment of the purity of this compound. The molecular formula of the compound is C₁₁H₉NO₂. biosynth.comchemicalbook.comnih.govsigmaaldrich.com

Based on its molecular formula and atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00), the theoretical elemental composition can be calculated.

The theoretical elemental composition is as follows:

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
CarbonC12.0111132.1170.58%
HydrogenH1.00899.0724.85%
NitrogenN14.01114.017.49%
OxygenO16.00232.0017.09%
Total 187.19 100.00%

Experimental results from CHN analysis that closely match these theoretical percentages would confirm the elemental composition and high purity of the synthesized this compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile and thermally sensitive compounds such as this compound. cnrs.fr A reversed-phase HPLC method would be most suitable, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method would involve:

Column: A C18 column is commonly used for the separation of moderately polar organic compounds. researchgate.net

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small percentage of acetic or formic acid to suppress ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to achieve good separation. researchgate.net

Detection: A UV detector set at a wavelength where the isoquinoline chromophore has strong absorbance (e.g., around 254 nm or 280 nm) would be appropriate for detection and quantification. cnrs.fr

The retention time of the compound under specific HPLC conditions is a key identifier, and the peak area can be used to determine its concentration and purity.

HPLC Parameter Typical Condition
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.comresearchgate.net This technique is exceptionally useful for the analysis of complex mixtures and for providing definitive identification of compounds. For this compound, LC-MS would not only provide the retention time from the LC component but also the mass-to-charge ratio of the eluting compound from the MS component. This dual detection provides a high degree of certainty in the identification of the compound and any impurities. The mass spectrometer can also be operated in MS/MS mode to obtain fragmentation data for structural confirmation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its direct application to this compound is challenging due to the compound's low volatility and thermal instability, which are characteristic of carboxylic acids. chromforum.orgshimadzu.com Direct injection could lead to poor peak shape and decomposition in the hot injector.

To overcome these limitations, derivatization is typically required. The carboxylic acid group can be converted into a more volatile and thermally stable ester, for example, by reaction with a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., methanol (B129727) with an acid catalyst). The resulting derivative can then be readily analyzed by GC-MS. The mass spectrum of the derivative would provide a characteristic fragmentation pattern for identification. While feasible, the additional derivatization step makes GC-MS a less direct method for this compound compared to HPLC or LC-MS.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. The process involves directing a beam of X-rays onto a single crystal of the material. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed electron density map can be generated, and from this, the atomic structure of the molecule can be elucidated. thepharmajournal.com

Despite its utility, a comprehensive search of the scientific literature and crystallographic databases reveals that no single-crystal X-ray diffraction data for this compound has been reported to date. Consequently, specific details regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of molecules in the solid state remain experimentally unconfirmed.

However, based on the analysis of structurally similar isoquinoline derivatives, some general predictions about the solid-state behavior of this compound can be made. For instance, it is common for analogous isoquinoline compounds to crystallize in monoclinic or orthorhombic systems. A key feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. It is highly probable that this compound would also exhibit such intermolecular hydrogen bonding.

While these predictions offer a hypothetical glimpse into the solid-state structure, they must be substantiated by experimental data. The successful growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to definitively determine its crystal structure and provide the valuable insights that this technique offers.

Table of Predicted Crystallographic Properties and Interactions for this compound (Hypothetical)

ParameterPredicted Feature/InteractionRationale based on Analogous Compounds
Crystal System Monoclinic or OrthorhombicCommon crystal systems for similar isoquinoline derivatives.
Key Intermolecular Interaction Hydrogen-bonded carboxylic acid dimersA prevalent structural motif in the solid state of carboxylic acids.
Secondary Interaction π-π stackingExpected due to the presence of the aromatic isoquinoline ring system.
Conformational Aspect Relative orientation of acetic acid and isoquinoline moietiesInfluences crystal packing and intermolecular forces.

Applications in Chemical Biology and Drug Discovery Research

2-(Isoquinolin-5-YL)acetic Acid as a Versatile Synthetic Building Block

The utility of this compound as a molecular building block is rooted in the reactivity of its carboxylic acid group. This functional handle allows for straightforward chemical modifications, most commonly through the formation of amide bonds. This reactivity enables chemists to couple the isoquinoline (B145761) core to a wide variety of other molecular fragments, making it a key component in the synthesis of larger, more complex molecules with potential therapeutic value. cymitquimica.com

The structure of this compound is particularly well-suited for the construction of elaborate heterocyclic systems. The acetic acid moiety serves as a convenient anchor point for coupling with other amine-containing heterocyclic structures.

A notable example of this application is found in the development of inhibitors for c-Jun N-terminal kinases (JNKs), a family of enzymes implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease. google.com In a patented synthesis, this compound was reacted with an aminothiophene derivative, specifically methyl 2-amino-4-bromothiophene-3-carboxylate. google.com This reaction, proceeding through amide bond formation, directly links the isoquinoline scaffold to a thiophene (B33073) ring, creating a more complex molecular architecture designed to interact with the JNK target. google.com This strategy highlights how the compound serves as a crucial component for assembling multi-ring systems that are otherwise challenging to synthesize.

The isoquinoline nucleus is a cornerstone of many biologically active alkaloids and other natural products. Synthetic strategies for these complex molecules often rely on the use of pre-functionalized isoquinoline building blocks. While the general isoquinoline framework is central to natural product synthesis, specific documentation detailing the use of this compound as a direct precursor in the total synthesis of a natural product is not prominent in publicly available scientific literature. Its application appears to be more prevalent in the synthesis of designed, non-natural bioactive molecules.

Molecular Probes for Biological System Interrogation

Molecular probes are essential tools in chemical biology, used to identify and study the function of biological targets. These probes often contain a core scaffold for target recognition, along with a reporter group (like a fluorescent dye) or a reactive group for covalent labeling. While the structure of this compound—with its modifiable carboxylic acid group—is theoretically suitable for conversion into a molecular probe, there is a lack of specific published examples demonstrating its use for this purpose.

Contribution to Hit-to-Lead and Lead Optimization Strategies

In the drug discovery pipeline, the hit-to-lead and lead optimization phases are critical for transforming an initial "hit" compound into a viable drug candidate. google.com This process involves iteratively synthesizing and testing analogues of the hit to improve potency, selectivity, and pharmacokinetic properties.

The use of this compound in the synthesis of JNK inhibitors serves as a clear example of its contribution to lead optimization. google.com In this context, the isoquinoline-acetic acid scaffold is systematically combined with various other chemical moieties to explore the structure-activity relationship (SAR). By modifying the molecule and assessing how these changes affect its ability to inhibit the target enzyme, researchers can refine the compound's structure to achieve optimal performance. The patent for JNK inhibitors discloses several related structures, underscoring the role of this building block in a broader medicinal chemistry campaign to generate a library of potential candidates for further development. google.com

Design and Development of Targeted Therapeutic Candidates (Pre-Clinical Stage)

The ultimate goal of a medicinal chemistry program is to produce a therapeutic candidate for clinical evaluation. This compound has been incorporated into molecules that have reached the preclinical stage of development.

The JNK inhibitors derived from this compound are prime examples of targeted therapeutic candidates. google.com JNKs are activated by inflammatory signals and environmental stress, and their inhibition is a therapeutic strategy for a range of conditions. google.com The patent describes these compounds as inhibitors of JNKs for potential use in treating disorders such as Alzheimer's disease. google.com The synthesis and patenting of these specific molecules represent a key step in the preclinical journey, establishing them as novel therapeutic candidates aimed at a specific and well-validated biological target.

Compound Reference Table

Compound NameOther NamesMolecular Formula
This compound5-Isoquinolineacetic acidC₁₁H₉NO₂
Methyl 2-amino-4-bromothiophene-3-carboxylate-C₆H₆BrNO₂S
c-Jun N-terminal kinasesJNKs-

Summary of Synthetic Application in JNK Inhibitor Development

Starting MaterialReagentProduct ClassTherapeutic Target
This compoundMethyl 2-amino-4-bromothiophene-3-carboxylateThiophene-based JNK Inhibitorc-Jun N-terminal kinases (JNKs)

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-(isoquinolin-5-yl)acetic acid and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation reactions of 5-aminoisoquinoline with acetic acid derivatives. For example, heteroaryl isoquinoline derivatives are prepared by reacting 1-(isoquinolin-5-yl)-3-phenylthiourea with monochloroacetic acid in solvents like toluene or 1,4-dioxane. Sodium acetate is the preferred base, yielding up to 75% in apolar solvents due to reduced side reactions. Polar solvents (e.g., acetic acid) result in lower yields (45%) due to competing protonation effects .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms proton environments and regioselectivity of substituents.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs. For analogous compounds, centrosymmetric dimers (R²²(8) motif) are observed, critical for understanding solid-state interactions .
  • Melting Point and Purity Analysis : Essential for validating synthetic reproducibility .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Formula : C₁₁H₉NO₃ (CAS 773052-45-2) .
  • LogP (Hydrophobicity) : Predicted to be ~2.267 using computational models, indicating moderate lipophilicity .
  • Hydrogen Bonding : Carboxylic acid and isoquinoline nitrogen enable dimerization, influencing solubility and reactivity .

Advanced Research Questions

Q. How do solvent and base selection optimize synthesis yields?

  • Methodological Answer : Apolar solvents (toluene, 1,4-dioxane) paired with sodium acetate improve yields (75%) by minimizing side reactions. Polar solvents (e.g., acetic acid) reduce yields due to protonation of intermediates. Base strength also affects reaction kinetics: weaker bases (sodium acetate) favor controlled condensation, while stronger bases (sodium ethoxide) may accelerate undesired pathways .

Table 1. Solvent and Base Effects on Yield

SolventBaseYield (%)Purity (%)
TolueneSodium Acetate7595
1,4-DioxaneSodium Ethoxide7093
Acetic AcidPyridine4585

Q. Which computational methods are validated for electronic structure analysis?

  • Methodological Answer : Hybrid density-functional theory (DFT) methods like B3LYP, which incorporate exact exchange terms, accurately predict thermochemical properties (e.g., atomization energies with ±2.4 kcal/mol error). These models are recommended for studying electronic properties, substituent effects, and reaction mechanisms .

Table 2. DFT Functional Performance

FunctionalAtomization Energy Error (kcal/mol)Ionization Potential Error (kcal/mol)
B3LYP2.43.1
LSDA8.710.2

Q. How can regioselectivity challenges in functionalization be addressed?

  • Methodological Answer : Regioselective bromination of the isoquinoline ring is achieved using bromine in acetic acid. Electron-withdrawing groups (e.g., carboxylic acid) direct electrophilic substitution to specific positions. X-ray analysis confirms substituent angles (e.g., C–C–C angles at Br: 121.5°), reflecting electronic effects .

Q. How should researchers resolve contradictions in reported reaction yields?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or inconsistent stoichiometry. Rigorous quality control (e.g., NMR purity checks) and systematic parameter optimization (temperature, catalyst loading) are critical. For example, bromination yields vary with acetic acid purity, requiring distillation before use .

Key Methodological Takeaways

  • Synthesis : Prioritize apolar solvents and sodium acetate for higher yields.
  • Characterization : Combine NMR, X-ray, and computational models for robust structural validation.
  • Optimization : Use DFT (B3LYP) for electronic studies and systematic parameter screening for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.